Bis(2-ethylhexyl)amine
Overview
Description
Bis(2-ethylhexyl)amine, also known as diisooctylamine, is an organic compound with the chemical formula [CH₃(CH₂)₃CH(C₂H₅)CH₂]₂NH. It is a secondary amine characterized by its branched alkyl groups, which contribute to its unique chemical properties. This compound is commonly used in various industrial applications due to its surfactant properties and ability to form stable complexes with metals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-ethylhexyl)amine can be synthesized through the alkylation of ammonia or primary amines with 2-ethylhexanol. The reaction typically involves the use of a catalyst, such as a metal oxide, under elevated temperatures and pressures. The process can be represented by the following reaction:
2C8H17OH+NH3→(C8H17)2NH+2H2O
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of 2-ethylhexanol to a reactor containing ammonia and a catalyst. The reaction mixture is then heated to the desired temperature, typically around 150-200°C, and maintained under pressure to facilitate the reaction. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Bis(2-ethylhexyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to primary amines under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of N-substituted derivatives, such as N-alkyl or N-acyl this compound.
Scientific Research Applications
Bis(2-ethylhexyl)amine has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a ligand in coordination chemistry.
Biology: Employed in the preparation of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of plasticizers, lubricants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of bis(2-ethylhexyl)amine involves its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The compound can form stable complexes with metal ions, which is crucial in its role as a ligand in coordination chemistry. Additionally, its surfactant properties enable it to stabilize emulsions and disperse particles in various formulations .
Comparison with Similar Compounds
Similar Compounds
- Tri-n-octylamine
- Triisooctylamine
- Bis(2-ethylhexyl)phosphoric acid
Uniqueness
Bis(2-ethylhexyl)amine is unique due to its branched alkyl groups, which provide enhanced steric hindrance and stability compared to linear amines. This structural feature contributes to its effectiveness as a surfactant and its ability to form stable complexes with metals. Additionally, its relatively low toxicity and high boiling point make it suitable for various industrial applications .
Properties
IUPAC Name |
2-ethyl-N-(2-ethylhexyl)hexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35N/c1-5-9-11-15(7-3)13-17-14-16(8-4)12-10-6-2/h15-17H,5-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIKULLUBZKPDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNCC(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35N | |
Record name | 2,2'-DIETHYLHEXYLAMINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID7025053 | |
Record name | 2-Ethyl-N-(2-ethylhexyl)-1-hexanamine | |
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Molecular Weight |
241.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,2'-diethylhexylamine is a clear colorless liquid with a slight ammonia-like odor. (NTP, 1992), Liquid, Clear colorless liquid with a slight ammonia-like odor; [CAMEO] | |
Record name | 2,2'-DIETHYLHEXYLAMINE | |
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Record name | 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)- | |
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Record name | Di-(2-ethylhexyl)amine | |
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Boiling Point |
538 °F at 760 mmHg (NTP, 1992) | |
Record name | 2,2'-DIETHYLHEXYLAMINE | |
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Flash Point |
270 °F (NTP, 1992), 270 °F | |
Record name | 2,2'-DIETHYLHEXYLAMINE | |
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Record name | Di-(2-ethylhexyl)amine | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
Record name | 2,2'-DIETHYLHEXYLAMINE | |
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Density |
0.8062 at 68 °F (NTP, 1992) - Less dense than water; will float | |
Record name | 2,2'-DIETHYLHEXYLAMINE | |
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Vapor Density |
8.35 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | 2,2'-DIETHYLHEXYLAMINE | |
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Vapor Pressure |
0.01 mmHg at 68 °F (NTP, 1992), 0.01 [mmHg] | |
Record name | 2,2'-DIETHYLHEXYLAMINE | |
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CAS No. |
106-20-7, 27214-52-4 | |
Record name | 2,2'-DIETHYLHEXYLAMINE | |
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Record name | Bis(2-ethylhexyl)amine | |
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Record name | Di(2-ethylhexyl)amine | |
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Record name | Bis(2-ethylhexyl)amine | |
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Record name | 1-Hexanamine, 2-ethyl-N-(2-ethylhexyl)- | |
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Record name | 2-Ethyl-N-(2-ethylhexyl)-1-hexanamine | |
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Record name | Bis(2-ethylhexyl)amine | |
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Record name | DIETHYLHEXYLAMINE | |
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Retrosynthesis Analysis
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